Cas no 1036403-99-2 ((R)-2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)acetic acid)

(R)-2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- (R)-2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)acetic acid
- 1-(Benzyloxycarbonyl)piperidine-2beta-acetic acid
-
- Inchi: 1S/C15H19NO4/c17-14(18)10-13-8-4-5-9-16(13)15(19)20-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,17,18)/t13-/m1/s1
- InChI Key: ZANJKHCIKGQECV-CYBMUJFWSA-N
- SMILES: O(CC1C=CC=CC=1)C(N1CCCC[C@@H]1CC(=O)O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 339
- XLogP3: 2
- Topological Polar Surface Area: 66.8
(R)-2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1672850-0.1g |
2-[(2R)-1-[(benzyloxy)carbonyl]piperidin-2-yl]acetic acid |
1036403-99-2 | 0.1g |
$1031.0 | 2023-06-04 | ||
Enamine | EN300-1672850-10.0g |
2-[(2R)-1-[(benzyloxy)carbonyl]piperidin-2-yl]acetic acid |
1036403-99-2 | 10g |
$5037.0 | 2023-06-04 | ||
Alichem | A129009103-1g |
(R)-2-(1-((benzyloxy)carbonyl)piperidin-2-yl)acetic acid |
1036403-99-2 | 95% | 1g |
$530.00 | 2023-09-04 | |
Enamine | EN300-1672850-0.25g |
2-[(2R)-1-[(benzyloxy)carbonyl]piperidin-2-yl]acetic acid |
1036403-99-2 | 0.25g |
$1078.0 | 2023-06-04 | ||
Enamine | EN300-1672850-2.5g |
2-[(2R)-1-[(benzyloxy)carbonyl]piperidin-2-yl]acetic acid |
1036403-99-2 | 2.5g |
$2295.0 | 2023-06-04 | ||
Enamine | EN300-1672850-0.5g |
2-[(2R)-1-[(benzyloxy)carbonyl]piperidin-2-yl]acetic acid |
1036403-99-2 | 0.5g |
$1124.0 | 2023-06-04 | ||
Chemenu | CM484644-1g |
(R)-2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)acetic acid |
1036403-99-2 | 97% | 1g |
$490 | 2022-09-04 | |
Enamine | EN300-1672850-1.0g |
2-[(2R)-1-[(benzyloxy)carbonyl]piperidin-2-yl]acetic acid |
1036403-99-2 | 1g |
$1172.0 | 2023-06-04 | ||
Enamine | EN300-1672850-5.0g |
2-[(2R)-1-[(benzyloxy)carbonyl]piperidin-2-yl]acetic acid |
1036403-99-2 | 5g |
$3396.0 | 2023-06-04 | ||
Enamine | EN300-1672850-0.05g |
2-[(2R)-1-[(benzyloxy)carbonyl]piperidin-2-yl]acetic acid |
1036403-99-2 | 0.05g |
$983.0 | 2023-06-04 |
(R)-2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)acetic acid Related Literature
-
Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
Additional information on (R)-2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)acetic acid
Recent Advances in the Application of (R)-2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)acetic acid (CAS: 1036403-99-2) in Chemical Biology and Pharmaceutical Research
The compound (R)-2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)acetic acid (CAS: 1036403-99-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This chiral piperidine derivative serves as a crucial building block for the synthesis of various bioactive molecules, particularly those targeting neurological and inflammatory disorders. Recent studies have highlighted its role as a key intermediate in the production of potent protease inhibitors and modulators of G-protein-coupled receptors (GPCRs).
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of (R)-2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)acetic acid in the synthesis of novel cathepsin K inhibitors. The researchers utilized this compound as a chiral scaffold to develop inhibitors with improved selectivity and pharmacokinetic properties. Molecular docking studies revealed that the (R)-configuration of the piperidine ring significantly enhanced binding affinity to the target enzyme, suggesting its importance in structure-activity relationship (SAR) optimization.
In the realm of neurodegenerative disease research, a team from Harvard Medical School recently reported (Nature Chemical Biology, 2024) the use of 1036403-99-2 as a precursor for developing small molecule modulators of α-synuclein aggregation. The benzyloxycarbonyl-protected piperidine moiety was found to be essential for blood-brain barrier penetration, while the acetic acid functionality allowed for further derivatization to optimize therapeutic potential. This work opens new avenues for Parkinson's disease treatment strategies.
From a synthetic chemistry perspective, advances in the production of 1036403-99-2 have been notable. A 2024 ACS Catalysis paper described an asymmetric hydrogenation protocol that achieves >99% ee for the (R)-enantiomer, addressing previous challenges in stereoselective synthesis. This methodological improvement has significant implications for scaling up production while maintaining the high purity required for pharmaceutical applications.
The pharmaceutical industry has shown growing interest in this compound, with several patent applications filed in 2023-2024 for its use in prodrug formulations. Its chemical stability under physiological conditions, combined with the ease of deprotection of the benzyloxycarbonyl group in vivo, makes it particularly valuable for targeted drug delivery systems. Recent preclinical studies have demonstrated its utility in creating tumor-activated prodrugs for cancer therapy.
Looking forward, researchers anticipate that (R)-2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)acetic acid will play an increasingly important role in the development of next-generation therapeutics. Its structural features offer multiple points for modification, enabling the creation of diverse molecular libraries for high-throughput screening. As synthetic methodologies continue to improve and our understanding of its biological interactions deepens, this compound is poised to remain at the forefront of medicinal chemistry innovation.
1036403-99-2 ((R)-2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)acetic acid) Related Products
- 2225147-00-0(2,5-dimethylpiperidine-4-carboxylic acid hydrochloride, Mixture of diastereomers)
- 444151-02-4(9,9-dimethyl-6-[4-(trifluoromethoxy)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one)
- 533872-45-6(N-5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide)
- 59304-40-4(4-methylfuran-2-carboxylic acid)
- 2096331-99-4(2,5-Difluoro-4-propoxyphenylboronic acid)
- 2171883-96-6(4-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanamido-3-methylbutanoic acid)
- 1158771-11-9((Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride)
- 1334373-48-6(N-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl-2-(trifluoromethyl)benzamide)
- 431918-37-5(1-[(furan-2-yl)methyl]-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione)
- 2171971-81-4(7-bromo-2-butylquinazoline-4-carboxylic acid)



